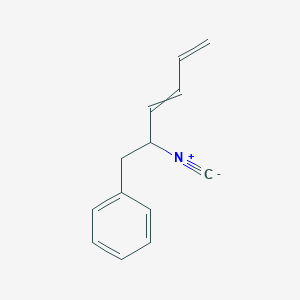

(2-Isocyanohexa-3,5-dien-1-yl)benzene

Description

Significance of Isocyanides in Modern Organic Chemistry

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the R-N≡C functional group. vedantu.com For many years after their discovery in 1859, they were largely considered chemical curiosities, primarily due to their notoriously unpleasant odors and perceived toxicity. vedantu.com However, extensive research, notably by Ivar Ugi, has unveiled their immense utility in synthetic chemistry. tandfonline.com

The unique electronic structure of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character, allows for a diverse range of chemical transformations. tandfonline.com This dual reactivity is the cornerstone of their application in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. tandfonline.comwikipedia.org These reactions are powerful tools for molecular diversity, enabling the synthesis of complex, drug-like molecules from simple starting materials in a single step. tandfonline.com Furthermore, isocyanides serve as important ligands in coordination chemistry, acting as analogs of carbon monoxide, and are used as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.orgresearchgate.net The electron-withdrawing nature of the isocyanide group also enhances the acidity of adjacent α-protons, opening up further avenues for synthetic manipulation. tandfonline.com

Strategic Role of Conjugated Dienes in Synthetic Design and Chemical Transformations

Conjugated dienes are organic compounds that feature two carbon-carbon double bonds separated by a single bond. fiveable.me This arrangement leads to the delocalization of π-electrons across the four-carbon system, which imparts enhanced thermodynamic stability compared to non-conjugated (isolated) dienes. psiberg.comuniversalclass.comlibretexts.org This electronic delocalization is not merely a stabilizing feature but also dictates the unique reactivity of these systems. fiveable.me

The most prominent reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. fiveable.me This reaction is renowned for its efficiency, stereospecificity, and atom economy, making it a cornerstone of synthetic organic chemistry for constructing cyclic systems. slideshare.net Beyond cycloadditions, conjugated dienes are versatile substrates in various transition metal-catalyzed reactions, allowing for selective functionalization. nih.gov They can also participate in other pericyclic reactions, such as sigmatropic rearrangements (e.g., the Cope rearrangement), and undergo electrophilic addition reactions that can yield both 1,2- and 1,4-addition products, providing further synthetic flexibility. fiveable.mepsiberg.com Their abundance and utility have established conjugated dienes as critical building blocks in the synthesis of natural products, polymers, and other complex organic molecules. psiberg.comnih.gov

Versatility of Aromatic Moieties in Functional Molecule Construction

Aromatic moieties, with the benzene (B151609) ring being the quintessential example, are fundamental structural units in organic chemistry. libretexts.orgquora.com Their defining characteristic is a cyclic, planar arrangement of atoms with a delocalized π-electron system, which confers exceptional stability—a property known as aromaticity. quora.com This inherent stability means that aromatic rings can be carried through many reaction sequences without being altered.

Aromatic rings are extensively used as rigid scaffolds in the design of functional molecules, particularly in medicinal chemistry, where they are found in a vast number of pharmaceuticals. nih.govbiotech-asia.org Their geometry and electronic properties are crucial for establishing specific interactions with biological targets. nih.gov While the aromatic core is stable, it is not inert. It readily undergoes electrophilic aromatic substitution reactions, allowing for the controlled installation of a wide array of functional groups onto the ring. youtube.com This ability to be selectively functionalized makes aromatic compounds versatile starting points for the synthesis of complex target molecules.

Contextualizing (2-Isocyanohexa-3,5-dien-1-yl)benzene within Contemporary Chemical Research

The molecule this compound is a prime example of a hybrid system, integrating the distinct reactive properties of an isocyanide, a conjugated diene, and a stable aromatic ring. While this specific molecule is not extensively documented in current literature, its structure suggests significant potential as a versatile synthetic intermediate.

The strategic placement of these three functional groups creates a platform for orthogonal chemistry, where each moiety can, in principle, be addressed chemically without affecting the others.

The isocyanide group is primed for participation in multicomponent reactions to build complex amide structures or can act as a ligand for transition metals. tandfonline.comwikipedia.org

The conjugated diene system is an ideal substrate for Diels-Alder cycloadditions, enabling the rapid construction of complex cyclic and bicyclic frameworks. fiveable.me

The benzene ring serves as a stable anchor and can be functionalized later in a synthetic sequence through electrophilic aromatic substitution. youtube.com

This trifunctional topology makes it an attractive target for researchers interested in developing efficient synthetic routes to libraries of complex compounds for screening in drug discovery or materials science.

Table 1: Characteristic Spectroscopic Data for Functional Groups in this compound This table presents typical spectroscopic data ranges for the key functional groups. Actual values for the target molecule would require experimental determination.

| Functional Group | Infrared (IR) Absorption (cm⁻¹) | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|---|

| Isocyanide (-N≡C) | 2150 - 2110 (strong, sharp) | N/A | 155 - 170 (quaternary carbon) |

| Conjugated Diene | 1650 - 1600 (C=C stretch) | 5.0 - 6.5 | 110 - 140 |

| Aromatic Ring (Benzene) | 3100 - 3000 (C-H stretch), 1600 & 1475 (C=C stretch) | 7.0 - 8.0 | 120 - 150 |

Scope and Objectives of Research on Hybrid Isocyanide-Diene-Aromatic Systems

Research into hybrid systems like this compound would likely focus on several key objectives. A primary goal would be the development of a robust and efficient synthesis of the molecule itself. Once obtained, the research scope would expand to explore the selective reactivity of its functional groups.

Key research objectives would include:

Investigating Orthogonal Reactivity: Systematically exploring reaction conditions that allow for the selective transformation of one functional group while leaving the others intact. For example, performing a Diels-Alder reaction on the diene at a temperature that does not induce polymerization of the isocyanide.

Sequential Functionalization: Developing multi-step synthetic sequences that exploit the reactivity of each group in a planned order to build molecular complexity. An example would be a sequence involving a Diels-Alder reaction, followed by an Ugi reaction, and concluding with a functionalization of the aromatic ring.

Combinatorial Library Synthesis: Utilizing the molecule as a versatile scaffold in combinatorial chemistry. By reacting it with diverse sets of dienophiles (for the diene) and multicomponent reaction partners (for the isocyanide), large libraries of structurally diverse compounds could be rapidly generated.

Applications in Materials and Medicinal Chemistry: Synthesizing derivatives and evaluating their properties for potential applications, such as novel polymers (from the diene), bioactive compounds (from isocyanide reactions), or functional materials.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Conjugated Diene | [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride (B1165640), Alkynes | Substituted cyclohexenes, Bicyclic adducts |

| Isocyanide | Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic acid | α-Acylamino amides |

| Isocyanide | Passerini Three-Component Reaction | Aldehyde, Carboxylic acid | α-Acyloxy amides |

| Isocyanide | [4+1] Cycloaddition | Tetrazines | Heterocyclic systems |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated, Halogenated aromatics |

Structure

3D Structure

Properties

CAS No. |

62398-24-7 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-isocyanohexa-3,5-dienylbenzene |

InChI |

InChI=1S/C13H13N/c1-3-4-10-13(14-2)11-12-8-6-5-7-9-12/h3-10,13H,1,11H2 |

InChI Key |

UKSDOOCWIKPING-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC(CC1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Isocyanohexa 3,5 Dien 1 Yl Benzene Analogues

Reactions Involving the Isocyanide Functional Group

The isocyanide (or isonitrile) functional group, -N⁺≡C⁻, is a unique and versatile moiety in organic chemistry. scienceinfo.com Its electronic structure, featuring a nucleophilic and electrophilic carbon atom, allows it to participate in a wide array of reactions. scienceinfo.comresearchgate.net Isocyanides are generally stable towards strong bases but are sensitive to acid, hydrolyzing in the presence of aqueous acid to form formamides. scienceinfo.comwikipedia.org

The terminal carbon of the isocyanide group can react with both electrophiles and nucleophiles in what are known as α-addition reactions. nih.gov This dual reactivity is a cornerstone of isocyanide chemistry, enabling the construction of diverse molecular architectures. scienceinfo.comnih.gov

The carbon atom of the isocyanide group is known to undergo insertion into various heteroatom-hydrogen bonds, a process catalyzed by metals such as copper compounds. kyoto-u.ac.jp This includes insertion into the N-H bonds of primary and secondary amines, the O-H of alcohols, and the S-H of thiols. kyoto-u.ac.jp

Furthermore, the protons on the carbon atom adjacent to the isocyanide group (the α-carbon) are acidic and can be removed by a base. wikipedia.org For instance, the pKa of benzyl (B1604629) isocyanide is 27.4, indicating significant acidity compared to a typical benzylic proton. wikipedia.org This α-acidity allows for the generation of a nucleophilic center that can participate in various subsequent reactions.

Table 1: Examples of α-Addition Reactions

| Reaction Type | Substrate | Reagent | Product Type |

|---|---|---|---|

| Insertion | Primary/Secondary Amine | Isocyanide | Formamidine derivative |

| Insertion | Alcohol | Isocyanide | Formimidic acid derivative |

| Insertion | Thiol | Isocyanide | Formimidic acid derivative |

Isocyanides are excellent partners in cycloaddition reactions, where the isocyanide carbon acts as a one-carbon synthon. rsc.org These reactions are powerful methods for synthesizing five-membered heterocyclic compounds. rsc.org

A prominent example is the [4+1] cycloaddition, which has been extensively studied. rsc.orgrsc.org In these reactions, the isocyanide combines with a four-atom π-system (a heterodiene) to form a five-membered ring. rsc.org A classic illustration is the reaction of isocyanides with 1,2,4,5-tetrazines. scienceinfo.comwikipedia.org This transformation typically proceeds through an unstable tetraazanorbornadienimine intermediate, which then undergoes a retro-Diels-Alder reaction by losing a molecule of nitrogen to yield an iminopyrazole, which can subsequently be hydrolyzed to aminopyrazoles and a carbonyl compound. scienceinfo.comnih.gov A wide variety of electrophilic partners can be used in [4+1] cycloadditions, including oxadienes, azadienes, and α,β-unsaturated nitro compounds, leading to heterocycles like furans, pyrroles, and oxazoles. rsc.orgrsc.org

Isocyanides also participate in [3+2] cycloaddition reactions. rsc.org For example, α-acidic isocyanides are known to be versatile reagents for synthesizing five-membered heterocycles through this pathway by reacting with activated multiple bonds. acs.org More recently, the scope has been expanded to include [3+3] cycloadditions, where α-acidic isocyanides react with 1,3-dipoles like azomethine imines to generate six-membered 1,2,4-triazine (B1199460) derivatives. acs.org

Table 2: Cycloaddition Reactions of Isocyanides

| Cycloaddition Type | Isocyanide Partner | Diene/Dipole Partner | Resulting Heterocycle |

|---|---|---|---|

| [4+1] | General Isocyanides | 1,2,4,5-Tetrazines | Pyrazoles nih.gov |

| [4+1] | General Isocyanides | Azadienes, Oxadienes | Pyrroles, Furans rsc.org |

| [3+2] | α-Acidic Isocyanides | Activated Multiple Bonds | Five-membered heterocycles acs.org |

Isocyanides undergo insertion reactions into various single bonds. A notable example is the Nef isocyanide reaction, where an isocyanide inserts into the carbon-chlorine bond of acyl chlorides. wikipedia.org Isocyanides can also be inserted into palladium-carbon bonds in cyclopalladated complexes, leading to iminoacyl intermediates. researchgate.net

Carbonylative reactions, often involving carbon monoxide, can be used in conjunction with isocyanide chemistry. For instance, copper compounds have been shown to be effective catalysts for the carbonylation of primary and secondary amines to produce formamide (B127407) derivatives. kyoto-u.ac.jp While not a direct reaction of the isocyanide itself, this highlights the related chemistry in synthesizing nitrogen-containing compounds. In some cases, reactions between isocyanides and transition metal carbonyl complexes can result in the replacement of a CO ligand with an isocyanide ligand, providing a route to transition metal isocyanide complexes without using free isocyanides. rsc.org

Some isocyanides are capable of polymerization in the presence of Lewis and Brønsted acids. wikipedia.orgvedantu.com The polymerization of isocyanides can also be initiated by various transition metal catalysts, such as nickel(II) complexes, through a proposed "merry-go-round" mechanism. ru.nlacs.org

The development of modern polymerization techniques has led to the synthesis of functional isocyanide-based polymers (IBPs). acs.org These methods allow for the creation of polymers with functional groups attached to the main chain or as part of the polymer backbone itself. acs.org For example, diisocyanide monomers can be used to construct heterocyclic and spiro-heterocyclic polymers. acs.org These polymerization reactions are often highly efficient and can proceed under mild conditions. acs.org

Reactions of the Conjugated Diene System

The hexa-3,5-diene portion of the molecule is a conjugated diene, a structural motif that is highly reactive in pericyclic reactions, most notably the Diels-Alder cycloaddition. wikipedia.orglibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis because it forms two new carbon-carbon sigma bonds in a single, stereospecific step. wikipedia.orglibretexts.org

For the reaction to occur, the conjugated diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. libretexts.orgchemistrysteps.com Acyclic dienes, like the one in the parent compound, can typically rotate into this conformation, although the s-trans conformer is often more stable. libretexts.org

The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. organic-chemistry.orgchemistrysteps.com

Electron-donating groups on the diene increase the energy of its highest occupied molecular orbital (HOMO), accelerating the reaction with a normal dienophile. libretexts.orgchemistrysteps.com

Electron-withdrawing groups on the dienophile lower the energy of its lowest unoccupied molecular orbital (LUMO), which also speeds up the reaction. libretexts.orgorganic-chemistry.org

Given this, the conjugated diene system in analogues of (2-Isocyanohexa-3,5-dien-1-yl)benzene would be expected to react readily with electron-poor dienophiles such as propenal, ethyl propenoate, or maleic anhydride (B1165640) to form substituted cyclohexene (B86901) rings. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. chemistrysteps.com Furthermore, when cyclic dienes are used, the reaction often favors the formation of the endo product due to secondary orbital interactions. organic-chemistry.org

Table 3: Factors Influencing the Diels-Alder Reaction

| Component | Favorable Electronic Group | Rationale | Common Examples |

|---|---|---|---|

| Diene | Electron-Donating (e.g., -R, -OR) | Raises HOMO energy | Alkyl-substituted dienes libretexts.org |

Other Pericyclic Reactions (e.g., electrocyclizations)

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool for stereoselectively forming cyclic structures. meta-synthesis.com For analogues of this compound, the hexa-3,5-diene moiety is structurally analogous to a 1,3,5-hexatriene (B1211904) system, making it a candidate for 6π-electron electrocyclic reactions. masterorganicchemistry.com

Under thermal conditions, a 1,3,5-hexatriene system undergoes a disrotatory ring closure to form a cyclohexadiene derivative. masterorganicchemistry.com The stereochemistry of the substituents on the termini of the π-system dictates the stereochemistry of the product. In the case of this compound, this electrocyclization would result in the formation of a bicyclic system, where the isocyanide and benzyl groups become substituents on the newly formed ring. The equilibrium between the open-chain triene and the cyclic diene is influenced by thermodynamic factors, including ring strain in the product. masterorganicchemistry.com

Conversely, photochemical conditions can induce the opposite stereochemical outcome. For a 6π system, photochemical electrocyclization proceeds via a conrotatory mechanism. masterorganicchemistry.com This allows for access to alternative stereoisomers that are not available through thermal pathways. The specific substitution pattern on the diene of a given analogue would be crucial in determining the feasibility and stereochemical outcome of such electrocyclizations.

Table 1: Predicted Stereochemical Outcomes for 6π Electrocyclization

| Reaction Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome |

|---|---|---|---|

| Thermal (Heat, Δ) | 6 | Disrotatory | Specific cis/trans relationships based on starting material geometry |

| Photochemical (Light, hν) | 6 | Conrotatory | Alternative cis/trans relationships |

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis has emerged as a versatile C-C bond-forming reaction, with ring-closing metathesis (RCM) being particularly effective for synthesizing cyclic compounds. nih.govpsu.edu The diene moiety in this compound analogues can be exploited in RCM to create diverse and complex molecular architectures.

For RCM to occur, a second double bond must be present within the molecule, tethered to the existing diene system. This can be achieved by introducing an olefin-containing substituent elsewhere on the molecule, for instance, on the benzene (B151609) ring or as part of the isocyanide group in a suitable analogue. The reaction, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs' catalysts, would then form a new cyclic or macrocyclic structure, with ethene as a byproduct. northwestern.edu

The success of RCM can be influenced by factors such as the length and flexibility of the tether connecting the two olefinic partners and the potential for the isocyanide or other functional groups to coordinate with the metal catalyst. nih.gov Despite these challenges, RCM offers a powerful strategy for structural diversification, enabling the synthesis of novel polycyclic and heterocyclic systems from appropriately designed diene-isocyanide precursors. unimi.it

Catalytic Hydrogenation and Selective Reductions of Diene Moieties

The conjugated diene system is susceptible to reduction, most commonly through catalytic hydrogenation. This process typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. researchgate.net Complete hydrogenation would saturate the diene, converting the hexa-3,5-diene unit into a hexane (B92381) chain.

A significant challenge in the reduction of this compound is achieving selectivity. The benzene ring can also be hydrogenated under more forcing conditions (higher pressure and temperature), and the isocyanide group can be reduced to a methylamino group. Therefore, chemoselective reduction of the diene moiety requires careful selection of catalysts and reaction conditions.

For instance, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are known for their ability to hydrogenate less-substituted alkenes selectively at ambient temperature and pressure, potentially leaving the aromatic ring untouched. researchgate.net Another approach involves partial reduction. Conjugated dienes can undergo 1,2- or 1,4-addition of hydrogen. Regioselective partial reduction, perhaps targeting the more substituted double bond of the diene, could be achieved using specific catalytic systems, such as those involving zirconocene (B1252598) complexes followed by protonolysis. rsc.org Copper-catalyzed systems using water as a hydrogen atom donor have also shown promise for the highly selective reductive functionalization of 1,3-dienes. rsc.org

Table 2: Potential Methods for Selective Diene Reduction

| Method | Catalyst/Reagent | Potential Outcome | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (low pressure) | Full saturation of diene | Risk of over-reduction |

| Homogeneous Hydrogenation | RhCl(PPh₃)₃, H₂ | Selective saturation of diene | High selectivity for C=C over aromatic ring |

| Transfer Hydrogenation | H₂O, B₂Pin₂, Cu catalyst | Reductive functionalization | High regioselectivity |

| Zirconocene-mediated reduction | (C₅H₅)₂ZrCl₂, Mg; then H⁺ | Partial hydrogenation | Regioselective reduction of one double bond |

Reactivity of the Benzene Moiety and Its Influence on Overall Reactivity

Electrophilic Aromatic Substitution (for further functionalization)

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. minia.edu.eglibretexts.orgyoutube.com The outcome of EAS is governed by the nature of the substituent already attached to the ring, in this case, the (2-isocyanohexa-3,5-dien-1-yl)methyl group. masterorganicchemistry.com

This substituent is an alkyl group, which is known to be an activating group and an ortho, para-director. wikipedia.orgcognitoedu.org The activating nature arises from the electron-donating inductive effect and hyperconjugation of the alkyl chain, which increases the electron density of the aromatic ring, making it more nucleophilic and reactive towards electrophiles. chemistrytalk.org The directing effect means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the existing substituent. organicchemistrytutor.com

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation can be used to introduce a wide range of functional groups onto the benzene ring, primarily at the ortho and para positions. libretexts.org The choice between the ortho and para products is often influenced by sterics, with the bulkier substituent favoring the less hindered para position. youtube.com

Aryl Coupling Reactions (e.g., to extend aromatic systems)

To extend the aromatic system, aryl coupling reactions can be employed. These reactions, typically catalyzed by palladium or nickel complexes, form new carbon-carbon bonds between aromatic rings. organic-chemistry.org For this to be applied to this compound, the benzene ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation, as described in the previous section.

Once a derivative such as (4-bromo-1-(2-isocyanohexa-3,5-dien-1-yl)methyl)benzene is synthesized, it can serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Stille Coupling: Reaction with an organostannane reagent (Ar-SnR₃).

Negishi Coupling: Reaction with an organozinc reagent (Ar-ZnX). mdpi.com

These methods provide a powerful means to synthesize biaryl compounds or more complex polyaromatic structures, attaching new aromatic or heteroaromatic rings to the existing benzene moiety. researchgate.netnih.gov

Table 3: Representative Aryl Coupling Reactions for Functionalized Analogues

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand | Aryl-Vinyl |

| Stille Coupling | Ar-SnR₃ | Pd(PPh₃)₄ | Aryl-Aryl |

| Negishi Coupling | Ar-ZnX | Pd or Ni catalyst | Aryl-Aryl |

Synergistic Reactivity and Chemo- or Regioselectivity in Hybrid Isocyanide-Diene-Benzene Structures

The presence of three distinct functional moieties—isocyanide, conjugated diene, and benzene—within a single molecule leads to complex reactivity where chemo- and regioselectivity are paramount. The outcome of a given reaction will depend on the interplay between these groups and the specific reagents and conditions employed.

Chemoselectivity: This refers to which functional group will react preferentially.

In catalytic hydrogenation , the diene is generally more reactive than the benzene ring, allowing for selective reduction of the diene under mild conditions. researchgate.net

In reactions with electrophiles , both the diene (via Diels-Alder or electrophilic addition) and the benzene ring (via EAS) can react. The relative activation of the two systems and the nature of the electrophile will determine the reaction site. The electron-rich diene may react faster with certain dienophiles, while strong electrophiles in the presence of a Lewis acid will favor EAS on the activated benzene ring. minia.edu.eg

The isocyanide group can participate in unique reactions, such as [4+1] cycloadditions or multicomponent reactions (e.g., Passerini, Ugi). rsc.orgnih.gov Choosing reagents that specifically engage the isocyanide can lead to selective functionalization at that position, leaving the diene and benzene ring intact. rsc.org

Regioselectivity: This refers to where on a specific functional group a reaction occurs.

For the diene , reactions like hydrohalogenation or hydration can lead to different regioisomers (1,2- vs. 1,4-adducts), with the product distribution often being dependent on kinetic versus thermodynamic control.

For the benzene ring , as discussed, the alkyl substituent directs electrophilic attack to the ortho and para positions. cognitoedu.org

The interplay between the groups can also influence regioselectivity. For example, coordination of a metal catalyst to the isocyanide could direct a subsequent reaction to a nearby position on the diene or benzene ring, a concept known as directed-group metalation.

Coordination Chemistry and Organometallic Applications

(2-Isocyanohexa-3,5-dien-1-yl)benzene as a Multidentate Ligand

The structure of this compound offers multiple potential points of attachment to a metal center, qualifying it as a multidentate ligand. The specific coordination mode would likely depend on various factors, including the nature of the metal, its oxidation state, and the steric and electronic environment provided by other ligands in the coordination sphere.

The isocyanide (-N≡C) group is a well-established and versatile ligand in organometallic chemistry. wikipedia.org It is isoelectronic with carbon monoxide but is generally considered a stronger σ-donor and a more tunable π-acceptor. wikipedia.org The carbon atom of the isocyanide moiety possesses a lone pair of electrons, making it an excellent σ-donor to a metal center. rsc.org

Upon coordination, a significant shift in the C≡N stretching frequency in the infrared (IR) spectrum is expected. For a free isocyanide, this stretch typically appears in the range of 2165–2110 cm⁻¹. wikipedia.org When the isocyanide acts primarily as a σ-donor, this frequency shifts to higher wavenumbers. Conversely, in electron-rich metal complexes where significant π-backbonding from the metal d-orbitals into the π* orbitals of the isocyanide ligand occurs, the C≡N stretching frequency is lowered. wikipedia.org This π-backbonding strengthens the metal-carbon bond and weakens the carbon-nitrogen triple bond. wikipedia.org

Table 1: Expected IR Spectroscopic Data for Coordinated this compound

| Coordination Mode | Metal Center | Expected ν(C≡N) (cm⁻¹) | Rationale |

| Terminal σ-donation | Electron-poor M(II) | > 2150 | Predominant σ-donation from the isocyanide to the metal center strengthens the C≡N bond. |

| Terminal with strong π-backbonding | Electron-rich M(0) | < 2100 | Significant π-backbonding from the metal into the π* orbitals of the isocyanide weakens the C≡N bond. |

| Bridging | M-M bonded dimer | 1700-1850 | The isocyanide bridges two metal centers, leading to a significant reduction in the C≡N bond order. |

The hexa-3,5-diene fragment of the molecule presents a conjugated π-system that can coordinate to a metal center in a η⁴-fashion. lkouniv.ac.in This type of coordination is common for a wide range of transition metals, particularly those with available d-orbitals for backbonding. The stability of the resulting metallacyclopentene-like structure is influenced by the electronic properties of the metal. Electron-rich metals can engage in significant back-donation into the LUMO of the diene, leading to a strong metal-diene interaction. lkouniv.ac.in

The coordination of the diene moiety would be evidenced by significant changes in the ¹H and ¹³C NMR spectra. The signals of the vinyl protons and carbons would be expected to shift upfield upon coordination, a consequence of the shielding effect of the metal center and the change in hybridization of the carbon atoms.

The phenyl group attached to the carbon adjacent to the isocyanide group can exert a significant steric and electronic influence on the coordination behavior of the ligand. Sterically, the bulky phenyl group can influence the approach of the metal to the isocyanide and diene moieties, potentially favoring certain coordination geometries over others. Electronically, the aromatic ring can affect the electron density on the isocyanide group through inductive and resonance effects, thereby modulating its σ-donor and π-acceptor properties. The presence of substituents on the phenyl ring could further tune these electronic properties. researchgate.net

The phenyl ring itself is generally not expected to be the primary coordination site in the presence of the stronger isocyanide and diene donors. However, in certain coordinatively unsaturated complexes, a weak η²- or η⁶-interaction with the aromatic ring cannot be entirely ruled out.

Theoretical and Computational Studies

Electronic Structure Investigations

Computational chemistry provides a suite of tools to probe the intricate details of a molecule's electronic environment. For (2-Isocyanohexa-3,5-dien-1-yl)benzene, these methods can elucidate the distribution of electrons, the nature of its molecular orbitals, and the bonding characteristics that dictate its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations could reveal key bond lengths and angles, providing insight into the molecule's three-dimensional shape. Furthermore, DFT is instrumental in calculating the energies of different conformations, thus identifying the most stable arrangement of the atoms in space.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be localized on the electron-rich diene system, indicating its nucleophilic character. Conversely, the LUMO would be associated with the isocyano group and the benzene (B151609) ring, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Orbital | Description | Predicted Localization in this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the hexa-3,5-diene moiety |

| LUMO | Lowest Unoccupied Molecular Orbital | Associated with the isocyano group and benzene ring |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the nature of its chemical bonds. For this compound, NBO analysis would provide a detailed picture of the charge distribution across the molecule, identifying atomic charges and revealing the polarization of bonds. researchgate.netresearchgate.net This analysis can quantify the delocalization of electrons within the conjugated diene system and the benzene ring. Furthermore, NBO analysis can shed light on hyperconjugative and stereoelectronic effects that influence the molecule's stability and reactivity. The isocyano group, with its unique electronic structure, would be a key focus of such an analysis, revealing the nature of the carbon-nitrogen triple bond and its interactions with the rest of the molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a given reaction. This allows for the elucidation of reaction mechanisms and provides insights into the factors that control reaction rates and product selectivity.

Multicomponent Reaction Pathways (e.g., Passerini, Ugi mechanisms)

Isocyanides are hallmark reactants in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. wikipedia.orgresearchgate.net The Passerini reaction involves the combination of an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide. organic-chemistry.orgresearchgate.net Theoretical studies of the Passerini reaction mechanism often point to a concerted, asynchronous transition state, particularly in non-polar solvents. organic-chemistry.org Hydrogen bonding is believed to play a crucial role in organizing the reactants in the transition state. organic-chemistry.org Computational modeling of the Passerini reaction with this compound could be used to predict its reactivity and the stereochemical outcome of the reaction.

The Ugi reaction is a four-component reaction that brings together an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound. Computational studies can help to elucidate the complex reaction network and identify the key intermediates and transition states. For this compound, these calculations would be crucial in understanding how the electronic and steric properties of the diene and phenyl substituents influence the reaction pathway and the structure of the resulting product.

| Reaction | Components | Product |

| Passerini | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-acyloxy amide |

| Ugi | Isocyanide, Primary Amine, Carboxylic Acid, Carbonyl Compound | α-acylamino amide |

Cycloaddition Mechanisms (e.g., Diels-Alder)

The hexa-3,5-diene moiety of this compound makes it a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction. longdom.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. mdpi.com Computational studies can be used to investigate the feasibility of such a reaction and to predict its stereoselectivity (endo vs. exo) and regioselectivity. longdom.orgrsc.org DFT calculations can be employed to locate the transition state for the cycloaddition, and the activation energy barrier can be calculated to estimate the reaction rate. diva-portal.org The influence of the isocyano and phenyl groups on the diene's reactivity and the stereochemical outcome of the Diels-Alder reaction would be a key area of investigation. researchgate.net FMO theory would also be highly relevant here, as the relative energies of the diene's HOMO and the dienophile's LUMO would determine the reaction's facility.

Prediction and Interpretation of Spectroscopic Properties

Computational spectroscopy is a cornerstone of modern chemical research, allowing for the prediction of spectra that can aid in the identification and characterization of new compounds.

UV-Vis Spectroscopy Simulations (e.g., TD-DFT)

The electronic absorption properties of this compound can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. faccts.de

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving its extensive conjugated π-system, which includes the phenyl ring, the diene moiety, and the isocyano group. Key predicted transitions would likely include:

π → π* transitions: These are typically the most intense absorptions in conjugated systems. The extended conjugation in this molecule, spanning from the phenyl ring across the dienyl system, would be expected to result in strong absorption bands. The specific wavelengths (λmax) of these transitions are sensitive to the planarity and conformation of the molecule.

n → π* transitions: The nitrogen atom of the isocyanide group possesses a lone pair of electrons (an n-orbital). Transitions from this non-bonding orbital to the antibonding π* orbitals of the conjugated system are also possible. These transitions are typically weaker in intensity compared to π → π* transitions.

Simulations using TD-DFT would provide predicted λmax values, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in each transition. mdpi.com This information is critical for interpreting experimental spectra and understanding the electronic structure of the molecule.

Table 1: Predicted UV-Vis Absorption Data for this compound (Hypothetical TD-DFT Results)

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|

| ~320 | ~0.85 | π → π* (HOMO → LUMO) |

| ~265 | ~0.40 | π → π* |

Note: Data are hypothetical and represent typical values for similar conjugated systems.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as those employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov

For this compound, predictions would focus on the distinct chemical environments of the various protons and carbons:

¹H NMR: The vinylic protons of the hexa-3,5-diene system would be expected in the range of 5.0-7.0 ppm, with their exact shifts and coupling constants depending on their stereochemical relationships (cis/trans). The aromatic protons of the benzene ring would typically appear between 7.0-7.5 ppm. The benzylic proton (on C1) would likely resonate in the 3.5-4.5 ppm range, influenced by the adjacent phenyl ring and the conjugated system.

¹³C NMR: The isocyano carbon is a key feature, predicted to have a chemical shift in the range of 155-170 ppm. The sp² hybridized carbons of the phenyl ring and the diene would appear in the broad 110-150 ppm region. The sp³ benzylic carbon would be found further upfield.

These theoretical predictions are invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical GIAO-DFT Results)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Isocyano (N≡C ) | - | 160.5 |

| Benzene (C -H) | 7.2-7.4 | 127.0-129.5 |

| Diene (C -H) | 5.5-6.8 | 120.0-140.0 |

Note: Data are hypothetical and represent typical values for the specified functional groups. libretexts.orgrug.nl

Vibrational Spectroscopy Analysis (IR, Raman)

Theoretical calculations of vibrational frequencies are used to simulate Infrared (IR) and Raman spectra. uzh.ch These simulations help in assigning experimental vibrational bands to specific molecular motions (stretching, bending, etc.). For this compound, the most characteristic vibrational mode is the isocyanide (N≡C) stretch. This vibration is expected to produce a strong, sharp band in the IR spectrum, typically in the range of 2150-2100 cm⁻¹. arxiv.org The precise frequency of this band is sensitive to the electronic environment and conjugation, making it an excellent diagnostic tool. nih.gov

Other important predicted vibrations would include:

C=C stretching: From the aromatic ring and the diene, appearing in the 1650-1450 cm⁻¹ region.

C-H stretching: Aromatic and vinylic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

C-H bending: Out-of-plane bends for the double bonds and the aromatic ring, which can be characteristic of the substitution pattern.

Table 3: Predicted Key Vibrational Frequencies for this compound (Hypothetical DFT Results)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Isocyanide (N≡C) Stretch | 2135 | Strong, Sharp |

| Aromatic C=C Stretch | 1605, 1490 | Medium-Strong |

| Diene C=C Stretch | 1640 | Medium |

| Aromatic/Vinylic C-H Stretch | 3020-3080 | Medium |

Note: Data are hypothetical and based on characteristic frequencies for the functional groups. researchgate.netresearchgate.net

Analysis of Ligand-Metal Interactions in Coordination Complexes

The isocyanide functional group is an excellent ligand for transition metals, acting as a strong σ-donor and a moderate π-acceptor, similar to the isoelectronic carbon monoxide ligand. nih.govresearchgate.net Computational methods can be used to model and analyze the interaction between this compound and a metal center. researchgate.net

Using techniques like Energy Decomposition Analysis (EDA), the metal-ligand bond can be dissected into its constituent parts:

Electrostatic interaction: The classical electrostatic attraction between the metal and the ligand.

Pauli repulsion: The destabilizing interaction between filled orbitals.

Orbital interaction (covalent bonding): This term can be further broken down into σ-donation and π-backbonding.

σ-donation: Donation of electron density from the isocyanide carbon's lone pair orbital into an empty metal d-orbital. nih.gov

π-backbonding: Donation of electron density from a filled metal d-orbital into the empty π* antibonding orbitals of the isocyanide group. nih.gov

The extent of π-backbonding significantly influences the N≡C bond strength and its vibrational frequency; increased backbonding weakens the N≡C bond and lowers its stretching frequency in the IR spectrum. arxiv.org Computational studies can predict bond lengths, bond dissociation energies, and changes in vibrational frequencies upon coordination, providing a detailed picture of the bonding capabilities of this ligand. nih.gov

Conformational Analysis and Stereochemical Prediction

The flexibility of the hexa-3,5-dien-1-yl chain allows for multiple conformations due to rotation around single bonds. youtube.com Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy, stable conformers.

For this compound, key rotational barriers would be around:

The C1-C2 bond, determining the orientation of the diene relative to the benzyl (B1604629) group.

The C2-C3 single bond within the diene chain.

The bond connecting the phenyl group to the C1 carbon.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Materials Science and Supramolecular Chemistry

Self-Assembly of Dienylbenzene Derivatives and Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of modern materials science. For dienylbenzene derivatives like (2-Isocyanohexa-3,5-dien-1-yl)benzene, this process is governed by a combination of weak intermolecular forces.

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in directing the self-assembly of organic molecules. rsc.org The aromatic ring in this compound provides a platform for π-π stacking interactions, where the electron-rich π-orbitals of adjacent molecules can overlap, leading to stabilization. nih.gov The strength of these interactions is influenced by the electron density of the aromatic rings. rsc.org

Table 1: Key Intermolecular Interactions in the Self-Assembly of Aromatic Derivatives

| Interaction Type | Description | Potential Role in this compound Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene (B151609) ring would facilitate stacking, leading to columnar or layered structures. |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom. | While the isocyano group is not a traditional hydrogen bond donor/acceptor, modifications to the molecule could introduce groups that are. |

| Isocyanide Interactions | The isocyano group can interact with aromatic systems and polarized C-H groups. nih.gov | Could contribute to the specificity and stability of the assembled structures. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Provide overall cohesion to the supramolecular assembly. |

The directional nature of hydrogen bonding and the cooperative effects of π-π stacking can drive the self-assembly of molecules into one-dimensional structures like nanofibers. While direct evidence for this compound is unavailable, similar benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are well-known to form helical nanofibers through a network of hydrogen bonds. These nanofibers can further organize into more complex hierarchical structures. The formation of such nanostructures is often influenced by the solvent and the specific molecular design.

In analogous systems, the self-assembly of lipid derivatives has been shown to form nanotubes and other complex structures, driven by a combination of hydrogen bonding and π-π stacking. uoc.gr The process of forming hydrophilic nanofibers has also been demonstrated through methods like electrospinning, where polymers encapsulate active compounds. nih.gov

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The first and most critical area of future research is the development of efficient and environmentally benign methods for the synthesis of (2-Isocyanohexa-3,5-dien-1-yl)benzene. Current synthetic strategies for isocyanides often involve dehydrating agents like phosphorus oxychloride, which can generate significant waste. mdpi.com Future work should focus on greener alternatives. One promising approach could be the adaptation of modern dehydration protocols that minimize the use of hazardous reagents and solvents. mdpi.com

Furthermore, the stereoselective synthesis of the diene moiety presents another challenge and opportunity. Advanced transition-metal-free cross-coupling reactions could be explored to construct the conjugated diene system with high stereocontrol. mdpi.com The development of a one-pot synthesis, possibly through a multicomponent reaction strategy, would be a significant step towards making this compound readily accessible for further studies. bohrium.com

Table 1: Potential Synthetic Approaches for this compound

| Step | Potential Method | Key Considerations |

| Isocyanide Formation | Sustainable dehydration of a corresponding N-formyl precursor | Avoidance of toxic reagents, high atom economy |

| Diene Synthesis | Stereoselective cross-coupling reactions | Control of E/Z isomerism, catalyst efficiency |

| Overall Strategy | Multicomponent reaction | Convergence, operational simplicity |

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive landscape. The isocyanide group is known for its participation in a variety of transformations, including multicomponent reactions like the Ugi and Passerini reactions. bohrium.com Investigating the behavior of this dienyl-substituted isocyanide in such reactions could lead to the synthesis of complex and structurally diverse molecules.

The conjugated diene system is a classic substrate for cycloaddition reactions, most notably the Diels-Alder reaction. The influence of the isocyano- and phenyl-substituents on the stereoselectivity and regioselectivity of these reactions warrants detailed investigation. Furthermore, the potential for intramolecular reactions, where the isocyanide and diene moieties interact, could lead to the formation of novel cyclic and polycyclic structures.

Integration into Advanced Homogeneous and Heterogeneous Catalytic Systems

Isocyanides are well-established ligands in organometallic chemistry and have been employed in a range of catalytic systems. The this compound molecule could serve as a novel ligand, where the diene and phenyl groups can be used to tune the steric and electronic properties of the resulting metal complexes.

Future research should focus on the synthesis of transition metal complexes bearing this ligand and the evaluation of their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization. The conjugated diene system could also participate in metal coordination, potentially leading to catalysts with unique reactivity and selectivity. The immobilization of such complexes on solid supports could pave the way for the development of recoverable and reusable heterogeneous catalysts.

Rational Design of Next-Generation Functional Materials with Tailored Properties

The extended π-system of this compound, encompassing the phenyl ring and the conjugated diene, suggests its potential as a building block for novel functional materials. Polymerization of the diene moiety could lead to polymers with interesting electronic and optical properties. The isocyanide group can also be polymerized or used to modify the surface of materials.

The rational design of such materials will require a thorough understanding of the structure-property relationships. Future work should involve the synthesis of oligomers and polymers derived from this compound and the characterization of their material properties, including conductivity, photoluminescence, and thermal stability. These materials could find applications in organic electronics, sensors, and advanced coatings.

Synergistic Application of Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of the properties and reactivity of this compound will necessitate a close collaboration between experimental and theoretical chemists. Quantum chemical calculations can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of the molecule.

Theoretical modeling can also be used to predict the outcomes of chemical reactions, guiding the design of synthetic routes and the development of new catalytic systems. For instance, density functional theory (DFT) calculations could be employed to study the mechanism of cycloaddition reactions involving the diene system or to predict the binding affinity of the isocyanide group to different metal centers. This synergistic approach will accelerate the exploration of this promising molecule and the realization of its full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-isocyanohexa-3,5-dien-1-yl)benzene, and how can side reactions be minimized?

- Methodological Answer : The synthesis of isocyanides often involves dehydration of formamide precursors or substitution reactions. For this compound, a plausible route could involve palladium-catalyzed coupling of aryl halides with isocyanide precursors under inert conditions. To minimize side reactions (e.g., polymerization or oxidation), use anhydrous solvents (e.g., THF or DCM), low temperatures (−20°C to 0°C), and stabilizing ligands like triphenylphosphine. Monitoring reaction progress via TLC or GC-MS is critical .

Q. How should spectroscopic characterization (NMR, IR) be optimized for this compound?

- Methodological Answer :

- NMR : The conjugated diene system (hexa-3,5-dien-1-yl) will show characteristic coupling patterns (e.g., vicinal coupling constants ) in -NMR. The isocyano group () exhibits a distinct -NMR signal near 120–130 ppm.

- IR : The isocyano group’s stretching vibration (\ce{-N#C}) appears at ~2150–2100 cm. Confirm purity by comparing experimental data with computational predictions (e.g., DFT calculations). Reference spectral databases like PubChem for validation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Isocyanides are generally sensitive to moisture and light. Store the compound under argon or nitrogen at −20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) to assess degradation pathways. Monitor for color changes or precipitate formation, which may indicate polymerization .

Advanced Research Questions

Q. How can the reactivity of the isocyano group in cycloaddition reactions be systematically evaluated?

- Methodological Answer : Design experiments to test [2+1], [3+2], or [4+1] cycloadditions with alkenes, alkynes, or carbonyl compounds. Use DFT calculations (e.g., Gaussian or ORCA) to predict transition states and regioselectivity. For example, the conjugated diene may participate in Diels-Alder reactions, while the isocyano group could act as a 1,3-dipole in Huisgen cycloadditions. Compare experimental yields and stereochemical outcomes with computational models .

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Perform molecular orbital analysis (HOMO-LUMO gaps) using DFT (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. The isocyano group’s electron-withdrawing nature will lower the LUMO energy, enhancing diene reactivity. Solvent effects can be modeled using PCM (Polarizable Continuum Model). Validate with experimental UV-Vis spectra .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Follow a tiered validation approach:

Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Use orthogonal assays (e.g., fluorescence-based vs. radiometric for enzyme inhibition).

Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the isocyano group with cyano or nitro).

- Refer to frameworks for data contradiction analysis in qualitative research, emphasizing iterative hypothesis testing .

Q. What strategies can optimize this compound’s application in catalysis or material science?

- Methodological Answer :

- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions. Compare turnover numbers (TON) with traditional ligands (e.g., phosphines).

- Materials : Investigate its polymerization potential via radical initiation or thermal treatment. Characterize polymer films using AFM or DSC to assess thermal stability.

- Reference methodologies from studies on structurally similar benzo[d]thiazol derivatives for benchmarking .

Data Presentation Guidelines

- Synthetic Yields : Tabulate yields (%) under varying conditions (temperature, catalyst loading).

- Spectroscopic Data : Include raw NMR/IR peaks with assignments.

- Computational Results : Provide HOMO-LUMO energies (eV) and Mulliken charges.

Example Table for Biological Activity Screening:

| Entry | Assay Type | IC (µM) | Cytotoxicity (CC, µM) | Selectivity Index |

|---|---|---|---|---|

| 1 | Enzyme A | 12 ± 1.5 | >100 | 8.3 |

| 2 | Enzyme B | 19 ± 2.1 | 45 ± 3.2 | 2.4 |

Note: Data should be statistically validated (n ≥ 3, p < 0.05) and include error margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.